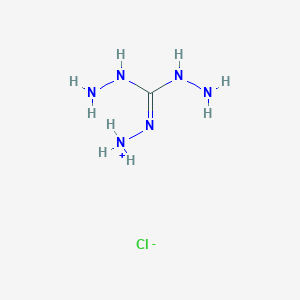

Carbonohydrazonic dihydrazide, monohydrochloride

Vue d'ensemble

Description

Carbonohydrazonic dihydrazide, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is CH9ClN6 and its molecular weight is 140.58 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Carbonohydrazonic dihydrazide, monohydrochloride (CAS No. 5329-29-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CH₉ClN₆

- Molecular Weight : 140.58 g/mol

- Purity : Typically around 95%.

Carbonohydrazonic dihydrazide is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of DNA, RNA, and protein isomerase II, which is crucial for tumor growth inhibition and potential cancer treatment .

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Antimicrobial Activity

Research has demonstrated that carbonohydrazonic dihydrazide exhibits significant antimicrobial properties. In a study involving synthesized hydrazone derivatives, compounds similar to carbonohydrazonic dihydrazide displayed potent antibacterial activity against Gram-positive bacteria, including MRSA, with minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Carbonohydrazonic dihydrazide | MRSA | 3.91 |

| Other derivatives | Various strains | Varies |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that carbonohydrazonic dihydrazide can inhibit the proliferation of various cancer cell lines, including those derived from human liver and lung cancers (HepG2 and H1563). The IC₅₀ values for these cell lines were found to be significantly low, indicating high potency .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 | 0.77 |

| H1563 | Low values observed |

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos using the Fish Embryo Acute Toxicity (FET) test revealed that carbonohydrazonic dihydrazide exhibits low toxicity levels, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study focused on synthesizing various hydrazone derivatives from carbonohydrazonic dihydrazide reported promising results in terms of both antimicrobial and anticancer activities. The derivatives were characterized using spectral methods, confirming their structures and bioactivity . -

Comparative Analysis :

In comparative studies against commercially available antibiotics, some synthesized derivatives showed equal or superior antibacterial efficacy without significant toxicity to normal cell lines . This positions carbonohydrazonic dihydrazide as a candidate for further research in drug development. -

Mechanochemical Synthesis :

Innovative methods such as mechanochemical synthesis have been explored to enhance the yield and efficiency of producing carbonohydrazonic dihydrazide derivatives, further supporting its viability as a therapeutic agent in modern medicine .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₉H₉ClN₆

- CAS Number : 5329-29-3

- Molecular Weight : 140.58 g/mol

This compound is characterized by its nitrogen-rich structure, which contributes to its reactivity and utility in various chemical processes.

Biomedical Applications

1. Anticancer Research

Recent studies have investigated the role of carbonohydrazonic dihydrazide in cancer treatment. Its derivatives have shown promise in targeting prostate cancer biomarkers. For instance, research highlighted the use of triaminoguanidinium carbon dots for detecting citrate in live cells and human urine samples, indicating potential diagnostic applications in oncology .

2. Antimicrobial Properties

Carbonohydrazonic dihydrazide has been evaluated for its antimicrobial activity. Its derivatives exhibit effective inhibition against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis Applications

1. Synthesis of Hydrazine Derivatives

Carbonohydrazonic dihydrazide serves as a precursor in synthesizing various hydrazine derivatives. These derivatives are crucial in producing pharmaceuticals and agrochemicals. The compound's ability to participate in condensation reactions allows for the formation of complex nitrogen-containing compounds .

2. Explosive Materials

The compound has been researched for its potential use in the formulation of energetic materials due to its high nitrogen content. The stability and reactivity of carbonohydrazonic dihydrazide make it suitable for developing new types of explosives with enhanced performance characteristics .

Materials Science Applications

1. Polymer Chemistry

In polymer science, carbonohydrazonic dihydrazide is utilized as a curing agent for epoxy resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in producing high-performance materials .

2. Nanotechnology

The compound has applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions facilitates the creation of nanoparticles that can be used for targeted drug delivery and imaging purposes .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Research | "Prostate cancer biomarker detection" | Use of triaminoguanidinium carbon dots for citrate detection in urine |

| Antimicrobial Activity | "Hydrazine derivatives evaluation" | Effective inhibition against bacterial strains |

| Polymer Chemistry | "Curing agents for epoxy resins" | Enhanced thermal stability and mechanical properties |

| Nanotechnology | "Nanoparticle synthesis using carbonohydrazonic dihydrazide" | Development of nanoparticles for drug delivery systems |

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

The compound reacts with aldehydes and ketones to form hydrazones via nucleophilic attack at the carbonyl carbon (Figure 1)2 . This reaction is pH-dependent and proceeds through a tetrahedral alkoxide intermediate.

Example :

- Reaction with acetone yields a substituted hydrazone derivative: Conditions: Room temperature, aqueous ethanol, pH 6–8 .

Key data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetone | Hydrazone | 78–85 | EtOH/H₂O, 25°C |

| Benzaldehyde | Arylhydrazone | 65–72 | Acidic catalysis |

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand, forming stable complexes with transition metals (Table 1) . The hydrazine groups donate electron pairs to metal centers, enabling applications in catalysis and materials science.

Table 1: Metal Complexes and Properties

| Metal Ion | Coordination Mode | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | N,N’-bidentate | Square planar | Catalytic oxidation |

| Ni²⁺ | N,N,O-tridentate | Octahedral | Sensor materials |

| Co³⁺ | Bridging ligand | Trigonal bipyramidal | Magnetic studies |

Mechanism: Ligand substitution occurs via displacement of labile anions (e.g., Cl⁻) from the metal precursor .

Acid-Base Reactions

As a hydrochloride salt, it undergoes neutralization with strong bases:The free base (CH₈N₆) is highly reactive, participating in redox and alkylation reactions .

Reduction-Oxidation (Redox) Behavior

- Reducing Agent : Donates electrons in the presence of oxidizing agents (e.g., NO₃⁻), forming nitrogen gas and water :

- Oxidative Degradation : Decomposes under strong oxidative conditions (e.g., H₂O₂) to release NH₃ and CO₂ .

Thermal Decomposition

Heating above 240°C induces decomposition into toxic gases:Hazardous byproducts: Hydrogen chloride (HCl), nitrogen oxides (NOₓ) .

Nucleophilic Substitution

The hydrochloride group (-Cl) is displaced by nucleophiles (e.g., amines):This reaction is utilized in synthesizing substituted guanidines for pharmaceutical intermediates .

Biological Interactions

While not a primary focus, studies note its moderate antibacterial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) . The mechanism involves disruption of cell membrane integrity via hydrogen bonding with phospholipids.

Propriétés

IUPAC Name |

amino(dihydrazinylmethylidene)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH8N6.ClH/c2-5-1(6-3)7-4;/h2-4H2,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUDFURAIYFYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH+]N)(NN)NN.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH9ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-29-3 | |

| Record name | Carbonohydrazonic dihydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.